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Vitamin D4-d5

Cat. No.: B1159055
M. Wt: 403.7
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotopes in Biochemical and Analytical Investigations

Stable isotopes are non-radioactive forms of elements that contain an additional number of neutrons in their atomic nucleus. abmole.com This increase in mass does not significantly alter the chemical properties of the molecule, making them ideal for use as tracers and internal standards in biochemical and analytical investigations. mdpi.com Unlike their radioactive counterparts, stable isotopes pose no safety risks to researchers or the environment. mdpi.com

The primary application of stable isotope-labeled compounds, such as those incorporating deuterium (B1214612) (a stable isotope of hydrogen), is in isotope dilution mass spectrometry (ID-MS). nih.gov This technique is considered the gold standard for quantitative analysis due to its high accuracy and precision. nih.govamegroups.org In a typical ID-MS workflow, a known quantity of a stable isotope-labeled version of the analyte of interest (the internal standard) is added to a sample. nih.gov This "spiked" sample is then processed and analyzed by mass spectrometry. Because the internal standard has a different mass from the naturally occurring analyte, the two can be distinguished by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, a precise quantification of the analyte in the original sample can be achieved. nih.gov This method effectively corrects for any loss of analyte during sample preparation and variations in instrument response, thereby ensuring the reliability of the results. nih.gov

Overview of Deuterated Vitamin D Forms and Their Research Utility

The vitamin D metabolic pathway is complex, involving numerous forms and metabolites, with vitamin D2 and D3 being the most well-known. nih.govnih.gov Accurate measurement of these compounds is crucial for both clinical diagnostics and research. mdpi.comnih.gov However, the analysis of vitamin D and its metabolites is challenging due to their low concentrations in biological matrices and their structural similarity to other endogenous molecules. iiarjournals.org

To overcome these challenges, researchers have synthesized a variety of deuterated vitamin D analogs. These stable isotope-labeled compounds serve as ideal internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which have become the preferred technique for vitamin D analysis due to their high sensitivity and specificity. mdpi.comnih.gov The use of deuterated internal standards in LC-MS/MS assays for vitamin D metabolites significantly improves the accuracy and reliability of the measurements by compensating for matrix effects and procedural variations. nih.gov

Role of Vitamin D4-d5 within the Landscape of Vitamin D Research Tools

Vitamin D4, also known as 22-dihydroergocalciferol, is a form of vitamin D found in certain fungi. abmole.combohrium.com While its biological role in humans is not as well-studied as that of vitamins D2 and D3, it is a subject of ongoing research. bohrium.com The deuterated analog, this compound, is a synthetically produced molecule where five hydrogen atoms in the Vitamin D4 structure have been replaced with deuterium atoms. amegroups.org

The primary and critical role of this compound in the landscape of vitamin D research tools is as an internal standard for the quantification of Vitamin D4 and its metabolites in various biological samples using LC-MS/MS. amegroups.org Its chemical and physical properties are nearly identical to those of the non-deuterated Vitamin D4, allowing it to behave similarly during sample extraction, purification, and chromatographic separation. However, its increased mass due to the five deuterium atoms allows it to be distinguished from the endogenous Vitamin D4 by the mass spectrometer. amegroups.org

The use of this compound as an internal standard is particularly valuable in studies investigating the metabolism, pharmacokinetics, and biological activity of Vitamin D4. By enabling accurate quantification, this compound helps researchers to obtain reliable data, which is essential for understanding the potential physiological significance of this lesser-known form of vitamin D. Limited studies have suggested that Vitamin D4 exhibits rapid action with a shorter duration and may pose a lower risk of hypercalcemia. The availability of a dedicated deuterated internal standard like this compound is a key enabler for further research into these properties.

Interactive Data Tables

Chemical Properties of Vitamin D4

PropertyValueSource
Chemical Formula C28H46O nih.govnih.gov
Molecular Weight 398.66 g/mol nih.gov
CAS Number 511-28-4 nih.govnih.gov
Appearance White crystalline powder
Solubility Insoluble in water, soluble in organic solvents nih.gov
Synonyms 22-Dihydroergocalciferol, (3β,5Z,7E)-9,10-Secoergosta-5,7,10(19)-trien-3-ol abmole.comnih.gov

Properties

Molecular Formula

C₂₈H₄₁D₅O

Molecular Weight

403.7

Synonyms

(1S,3Z)-4-Methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,4S)-1,4,5-trimethylhexyl]-4H-inden-4-ylidene]ethylidene]cyclohexanol-d5;  (3β,5Z,7E)-9,10-Secoergosta-5,7,10(19)-trien-3-ol-d5;  22,23-Dihydroergocalciferol-d5;  22,23-Dihydroercalci

Origin of Product

United States

Advanced Analytical Techniques and Method Validation Utilizing Vitamin D4 D5

Principles of Isotope Dilution Mass Spectrometry (IDMS) for Vitamin D Metabolites

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for the accurate quantification of vitamin D metabolites. amegroups.org The fundamental principle of IDMS involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, Vitamin D4-d5—to the sample at the beginning of the analytical process. This labeled compound, or internal standard (IS), is chemically identical to the analyte of interest (the endogenous vitamin D metabolite) but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612).

Because the IS and the analyte behave identically during sample preparation, extraction, and chromatographic separation, any loss of analyte during these steps is mirrored by a proportional loss of the IS. nih.gov The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of added IS, the concentration of the analyte in the original sample can be calculated with high accuracy, effectively correcting for procedural losses and variations. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used platform for IDMS analysis of vitamin D metabolites. researchgate.net The liquid chromatography step separates the various vitamin D metabolites from each other and from other matrix components prior to detection. amegroups.org This separation is crucial because many metabolites are isomers (e.g., epimers) or isobars, which have the same mass and cannot be differentiated by the mass spectrometer alone. sigmaaldrich.com

In a typical LC-MS/MS workflow utilizing this compound:

A precise amount of this compound is added to a patient's serum or plasma sample.

Proteins in the sample are precipitated, often using an organic solvent like acetonitrile (B52724) or methanol (B129727), to release the vitamin D metabolites from their binding proteins. nih.gov

The analyte and the IS are extracted from the sample, commonly through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

The extract is injected into the LC system, where metabolites are separated on a specialized column, such as a C18 or a pentafluorophenyl (PFP) phase.

The separated compounds enter the mass spectrometer, where they are ionized, typically by atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). amegroups.org

The tandem mass spectrometer selects the precursor ions for both the analyte and this compound, fragments them, and detects specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity. sigmaaldrich.com

The use of a stable isotope-labeled internal standard like this compound is a key component of reference measurement procedures developed by institutions like the National Institute of Standards and Technology (NIST) to ensure the standardization and accuracy of vitamin D testing. nist.gov

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HR-MS/MS) represents a further advancement in the analysis of vitamin D metabolites. UHPLC systems use columns with smaller particles (typically sub-2 µm), which allows for faster analysis times and improved chromatographic resolution compared to conventional HPLC. researchgate.netnih.gov

High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the differentiation of compounds with very similar masses. While traditional tandem quadrupole MS/MS relies on MRM transitions, HR-MS/MS can acquire full scan spectra of all ions, allowing for both targeted quantification and untargeted screening of metabolites. The use of this compound in a UHPLC-HR-MS/MS method allows for precise quantification by generating extracted ion chromatograms (EICs) based on the exact mass of the analyte and the internal standard. researchgate.net This approach can sometimes mitigate interferences that might affect lower-resolution instruments.

This compound as an Internal Standard in Quantitative Assays

The ideal internal standard should co-elute or elute very closely with the analyte it is intended to quantify and exhibit the same ionization behavior. nih.gov As a deuterated analog, this compound fulfills these requirements perfectly when used for the analysis of Vitamin D4 or other metabolites where it is deemed a suitable surrogate. Its function extends beyond simple loss correction to address several critical challenges in quantitative bioanalysis.

Achieving low limits of quantification (LOQ) is essential for measuring certain vitamin D metabolites that circulate at very low concentrations, such as 1,25-dihydroxyvitamin D. nih.gov While derivatization with reagents like PTAD or Amplifex can significantly enhance ionization efficiency and thus sensitivity, the core of a robust method relies on minimizing background noise and maximizing signal specificity. nih.govnih.gov

The use of this compound is integral to developing methods with high sensitivity. By providing a consistent reference signal, it allows for the reliable integration of very small analyte peaks. Method validation includes establishing key performance metrics, which are made more reliable through the use of an appropriate internal standard.

Table 1: Typical Performance Characteristics of a Validated LC-MS/MS Method for Vitamin D Metabolites Using a Deuterated Internal Standard

Parameter Typical Value Description
Linearity (r²) > 0.99Measures how well the calibration curve fits the data points across a range of concentrations.
Lower Limit of Quantification (LLOQ) 1-10 pg/mLThe lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. waters.com
Intra-day Precision (%CV) < 10%The coefficient of variation for measurements of the same sample within the same day. nih.gov
Inter-day Precision (%CV) < 15%The coefficient of variation for measurements of the same sample on different days. nih.gov
Accuracy (% Recovery) 85-115%The closeness of the measured value to the true value, often assessed using certified reference materials. waters.com
Matrix Effect (%) 80-120%The effect of co-eluting, interfering substances from the sample matrix on the ionization of the analyte.

Note: Values are representative and may vary based on the specific metabolite and instrumentation.

Biological matrices such as serum and plasma are incredibly complex, containing salts, lipids, proteins, and other endogenous substances that can interfere with the ionization of the target analyte in the mass spectrometer's source. nih.gov This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate quantification. nih.gov

Because this compound is chemically identical to the native analyte, it is subject to the exact same matrix effects. nih.gov If an interfering substance co-elutes and suppresses the ionization of the analyte, it will also suppress the ionization of this compound to the same degree. The ratio of the analyte signal to the internal standard signal remains constant, thereby nullifying the impact of the matrix effect and ensuring accurate quantification. waters.com This compensation is a primary reason why stable isotope-labeled internal standards are essential for reliable analysis in complex samples. mdpi.com

A significant challenge in vitamin D analysis is the presence of isomers and isobars. For example, 25-hydroxyvitamin D3 has a C3-epimer, 3-epi-25-hydroxyvitamin D3, which is isobaric (has the same mass) and often requires chromatographic separation for individual quantification. sigmaaldrich.com Similarly, other metabolites can be isobaric, making them indistinguishable by mass alone. nih.govnih.gov

While the internal standard itself does not resolve the chromatographic separation issue, its use is critical in methods designed to do so. A specific deuterated internal standard for each isomer, if available, provides the most accurate quantification. In methods where isomers are separated chromatographically, this compound would serve to quantify its corresponding analyte, ensuring that its peak is accurately measured even if it is closely eluted with an interfering compound. The ability of LC-MS/MS to separate these critical pairs is a key advantage over older immunoassay methods, which often suffer from cross-reactivity. sigmaaldrich.comsigmaaldrich.com

Sample Preparation and Derivatization Strategies for Mass Spectrometry

The accurate measurement of Vitamin D4 and its metabolites by mass spectrometry necessitates meticulous sample preparation to remove interfering substances and enhance analytical sensitivity. The choice of extraction and derivatization strategy is paramount to achieving reliable and reproducible results.

For the analysis of vitamin D metabolites in biological samples such as serum or plasma, the initial step often involves the removal of proteins, which can interfere with the analysis and foul the analytical column. Protein precipitation (PPT) is a common and straightforward method, often employing organic solvents like acetonitrile, methanol, or ethanol. dtu.dk Following protein precipitation, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step is typically performed to further purify and concentrate the analytes. dtu.dk

Solid-phase extraction is a highly effective technique for isolating vitamin D compounds from complex sample matrices. SPE can be performed in either off-line or on-line modes, with C8 or C18 sorbents being commonly used. dtu.dk For instance, a study developing a method for various vitamin D metabolites utilized protein precipitation followed by SPE for sample cleanup. bohrium.com The selection of appropriate SPE cartridges and elution solvents is critical for maximizing the recovery of Vitamin D4. In some applications, a combination of liquid-liquid extraction and solid-phase extraction is employed to achieve the desired level of sample purity for sensitive LC-MS/MS analysis. bohrium.com

Due to the relatively low ionization efficiency of vitamin D compounds, derivatization is a common strategy to enhance their response in mass spectrometry, particularly when using electrospray ionization (ESI). Derivatization with a Cookson-type reagent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), is a widely adopted approach. bohrium.com PTAD reacts with the conjugated diene system of the vitamin D molecule in a Diels-Alder reaction, resulting in a derivative with significantly improved ionization efficiency. bohrium.com This derivatization is often carried out after sample extraction and purification. For example, a method for analyzing vitamin D metabolites in human plasma involved derivatization with PTAD following protein precipitation and solid-phase extraction. bohrium.com

Another derivatization reagent used, particularly for gas chromatography-mass spectrometry (GC-MS), is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). In a study identifying Vitamin D4 in mushrooms, samples were derivatized with BSTFA to form trimethylsilyl (B98337) (TMS) derivatives prior to GC-MS analysis. ebin.pubgenecards.org

Analytical Method Validation Parameters

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. For the quantification of Vitamin D4 using this compound as an internal standard, several key parameters must be assessed. While specific validation data for this compound is not extensively published, the principles of its use are well-established, and data from the analysis of Vitamin D4 can provide insight into the expected performance of such a method.

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. For the analysis of vitamin D metabolites, a linear relationship is typically established by constructing a calibration curve with a series of standards of known concentrations. The coefficient of determination (R²) is used to assess the quality of the linear fit, with values greater than 0.99 generally considered acceptable. cerilliant.com In a study quantifying various forms of vitamin D in mushrooms, calibration curves for all analytes showed good linearity with R² values greater than 0.995. cerilliant.com For the analysis of vitamin D metabolites in serum, methods have been validated with linear ranges covering the expected physiological concentrations. bohrium.com

Table 1: Representative Linearity Data for Vitamin D Metabolite Analysis

Analyte Calibration Range Coefficient of Determination (R²)
Vitamin D2 0.1–100 ng/µL > 0.99
Vitamin D3 0.005–50 µg/mL > 0.999
25(OH)D3 Physiological Range > 0.996
1,25(OH)2D3 Physiological Range > 0.997

Note: This table presents typical linearity data for vitamin D metabolites from various studies and is for illustrative purposes. Specific ranges for Vitamin D4 would be determined during method development.

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These parameters are critical for methods intended to measure the often low endogenous levels of vitamin D metabolites. A study on the analysis of vitamin D in mushrooms reported specific LOD and LOQ values for Vitamin D4. researchgate.net

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Vitamin D4

Parameter Value (µ g/100 g dry weight)
Limit of Detection (LOD) 0.1
Limit of Quantification (LOQ) 0.7

Data derived from a study on vitamin D in UV-treated mushrooms. researchgate.net

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, and is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the mean of a set of results to the true value. Both intra-day (within a single day) and inter-day (on different days) precision are evaluated. In a study quantifying vitamin D in mushrooms, the method precision for Vitamin D4 was determined. researchgate.net

Table 3: Precision Data for the Analysis of Vitamin D4 in Mushrooms

Parameter Relative Standard Deviation (RSD)
Method Precision 87 ± 16% (expressed as recovery ± SD)

Data derived from a study on vitamin D in UV-treated mushrooms. researchgate.net

For other vitamin D metabolites, intra- and inter-assay imprecision are often reported to be below 15%. dtu.dk The use of a deuterated internal standard like this compound is crucial for achieving high precision and accuracy, as it compensates for potential variability during the analytical process.

Stability Studies of Labeled and Unlabeled Analytes

The stability of both the analyte of interest and its corresponding stable-isotope labeled internal standard is a critical parameter in the validation of quantitative bioanalytical methods. Ensuring that both the unlabeled and labeled compounds exhibit similar stability profiles under various storage and processing conditions is fundamental to the accuracy and reliability of the analytical results. This section explores the stability of Vitamin D4 (22-dihydroergocalciferol) and its deuterated analog, this compound, by examining the factors known to influence vitamin D stability and drawing upon data from related vitamin D compounds due to the limited availability of direct comparative studies for Vitamin D4.

The inherent chemical structure of vitamin D compounds, characterized by a conjugated triene system, renders them susceptible to degradation from various environmental factors. These include exposure to light, heat, oxygen, and acidic or alkaline conditions. nih.govnih.gov The stability of vitamin D is influenced by both chemical and physical factors, and it is known to be unstable to heat and moisture and can decompose with excessive UV light exposure. nih.gov

Theoretical Stability Considerations: The Kinetic Isotope Effect

The use of deuterated compounds like this compound as internal standards is predicated on the assumption that they will behave almost identically to their unlabeled counterparts during sample preparation and analysis. However, the substitution of hydrogen with deuterium, a heavier isotope, can lead to a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, which can result in a higher energy requirement to break the C-D bond. libretexts.org This can lead to slower reaction rates for deuterated compounds in reactions where C-H bond cleavage is the rate-limiting step. wikipedia.org Consequently, deuterated compounds may exhibit enhanced stability against certain degradation pathways compared to their non-deuterated analogs. acs.org While this effect is generally small, it can be a contributing factor to differential stability under certain conditions.

Influence of Storage and Handling Conditions

Several studies have investigated the stability of various vitamin D analogs under typical laboratory storage and handling conditions. These studies provide valuable insights into the expected stability of Vitamin D4 and this compound.

Temperature: Vitamin D compounds are known to be sensitive to temperature. Studies on vitamin D in human serum have shown a significant reduction in concentration when stored at higher temperatures (e.g., 40°C) compared to room temperature (25°C) or refrigerated conditions. nih.gov For instance, one study observed an average daily reduction of 13.8% at 40°C versus 2.11% at 25°C. nih.gov Long-term storage at low temperatures is generally recommended. For example, stock solutions of Vitamin D4 are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. bohrium.com Similarly, stock solutions of various vitamin D analytes in methanol have been found to be stable for up to 3 months when stored in amber vials at -20°C in the dark. sigmaaldrich.com

Freeze-Thaw Cycles: The impact of repeated freezing and thawing on vitamin D stability has been a subject of investigation. Some studies have reported that vitamin D is susceptible to degradation after even a single freeze-thaw cycle, with one study noting a greater than 12% reduction in concentration. mdpi.comnih.gov Conversely, other research suggests that vitamin D is stable through multiple freeze-thaw cycles. mdpi.comresearchgate.net These discrepancies may be attributable to differences in the sample matrix, the specific vitamin D analog being studied, and the analytical methodology employed.

Light Exposure: Exposure to light, particularly UV radiation, is a well-documented cause of vitamin D degradation. nih.gov The conjugated double bond system in the vitamin D molecule is susceptible to photo-isomerization. nih.gov Therefore, it is standard practice to handle vitamin D solutions in low-light conditions and store them in amber vials to minimize light-induced degradation. sigmaaldrich.com

pH: The pH of the solution can also affect the stability of vitamin D. Acidic conditions, in particular, can lead to the isomerization of vitamin D to products like isotachysterol, which can be more prone to oxidation and degradation. researchgate.net Studies on vitamin D3 have shown that it is most stable at a pH above 5. nih.govmdpi.com

Comparative Stability Data

Direct experimental data comparing the degradation rates of Vitamin D4 and this compound are scarce in the published literature. However, the fundamental principle of using a stable isotope-labeled internal standard is that it co-elutes with the unlabeled analyte and experiences similar losses during sample processing and ionization suppression or enhancement in the mass spectrometer. mdpi.com It is generally assumed that the degradation rates of the labeled and unlabeled species are the same, which allows the internal standard to compensate for analyte loss. nih.gov

The following table summarizes stability data for various vitamin D analogs under different conditions, which can serve as a proxy for the expected stability of Vitamin D4 and this compound.

CompoundConditionDurationStability OutcomeReference
Vitamin D in Serum40°C7 daysSignificant reduction (average daily reduction of 13.8%) nih.gov
Vitamin D in Serum25°C7 daysMinor reduction (average daily reduction of 2.11%) nih.gov
Vitamin D in SerumSingle Freeze-Thaw (-70°C)1 month>12% reduction mdpi.comnih.gov
Vitamin D in SerumMultiple Freeze-Thaw CyclesUp to 4 cyclesReported as stable in some studies mdpi.comresearchgate.net
Vitamin D4 Stock Solution-80°C (protected from light)6 monthsStable bohrium.com
Vitamin D4 Stock Solution-20°C (protected from light)1 monthStable bohrium.com
Vitamin D Stock Solutions in Methanol-20°C (in amber vials)3 monthsStable sigmaaldrich.com

Application of Vitamin D4 D5 in Biochemical and Metabolic Pathway Elucidation

Elucidating Vitamin D Metabolism Through Tracer Studies

Tracer studies utilize stable isotope-labeled compounds like Vitamin D4-d5 to track the fate of the parent molecule through various metabolic transformations within a biological system. This approach provides unambiguous insights into metabolic pathways.

The use of deuterated Vitamin D metabolites in in vitro systems has proven essential for identifying and characterizing metabolic pathways. nih.gov For instance, researchers utilize systems such as isolated perfused organs or cell cultures to study the conversion of a labeled precursor into its subsequent metabolites. Perfused rat kidneys have been used to investigate the metabolism of deuterated forms of Vitamin D analogs, providing significant data for assigning structures to newly formed metabolites. nih.gov Similarly, human intestinal Caco-2 cells have been employed to study the uptake of various forms of Vitamin D, including Vitamin D4, revealing that uptake is similar among different vitamers and occurs partly through a facilitative diffusion pathway. nih.gov By introducing this compound into such a system, scientists can precisely trace its conversion and identify the resultant hydroxylated or catabolic products using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Animal models are crucial for understanding the biotransformation of Vitamin D in a whole-organism context. mdpi.com Administering this compound to animal models, such as rats, allows researchers to track its journey from absorption and distribution to metabolic conversion and excretion. mdpi.comresearchgate.net These studies are vital for confirming metabolic pathways identified in vitro and understanding their physiological regulation. For example, by analyzing blood, tissue, and excreta at various time points after administration, the sequence of metabolic steps—from the initial 25-hydroxylation in the liver to subsequent hydroxylations or catabolism in the kidneys and other tissues—can be mapped out. nih.govnih.gov This approach helps to elucidate the complete metabolic profile and understand how it may differ across various species or in response to different physiological states. nih.gov

Kinetic Analysis of Vitamin D and its Metabolites

Pharmacokinetic studies using stable isotope-labeled Vitamin D provide detailed information on the rates of absorption, distribution, metabolism, and excretion (ADME). This compound is an ideal tool for such analyses, enabling precise measurement of its metabolites without interference from endogenous levels.

The turnover rate and biological half-life of Vitamin D and its metabolites are key parameters for understanding its physiological regulation. Studies using trideuterated vitamin D3 (d3-Vitamin D3) have been conducted to determine these kinetics in humans. nih.gov Following a single oral dose, the appearance and disappearance of the labeled parent compound and its metabolites are tracked over time. Such research has established that the major circulating form, 25-hydroxyvitamin D [25(OH)D], has a half-life of approximately 15 to 20 days, whereas the hormonally active form, 1α,25-dihydroxyvitamin D [1,25(OH)₂D], has a much shorter half-life of around 15 hours. nih.govnih.gov The parent vitamin D compound itself has a slow turnover, with an estimated half-life of about two months, partly due to its storage in adipose tissue. nih.gov

Table 1: Representative Half-Lives of Vitamin D and its Metabolites This table presents typical kinetic data for Vitamin D compounds, which can be determined using stable isotope tracer studies with compounds like this compound.

Compound Typical Half-Life Primary Function
Vitamin D ~2 months nih.gov Prohormone, stored in adipose tissue
25-hydroxyvitamin D (25(OH)D) ~15-20 days nih.govnih.gov Major circulating form, indicator of Vitamin D status
1α,25-dihydroxyvitamin D (1,25(OH)₂D) ~15 hours nih.gov Active hormonal form

Understanding how Vitamin D is absorbed from the gut and distributed throughout the body is fundamental. The absorption of Vitamin D is a complex process involving both passive diffusion and carrier-mediated transport mechanisms, likely involving cholesterol transporters. oup.comresearchgate.net Studies show that absorption is significantly improved when Vitamin D is consumed with a fat-containing meal. consensus.app Following absorption, Vitamin D is transported in the blood primarily bound to the Vitamin D binding protein (DBP) and albumin. nih.gov The lipophilic nature of Vitamin D facilitates its distribution into fat stores, creating a long-term reservoir that is slowly released back into circulation. nih.gov Using this compound allows for precise tracking of these dynamics, from intestinal uptake and incorporation into chylomicrons to its subsequent deposition in tissues like the liver and adipose tissue.

Research on Enzymes Involved in Vitamin D Hydroxylation and Catabolism

The biological activity of Vitamin D is dictated by a series of enzymatic reactions, primarily carried out by cytochrome P450 (CYP) enzymes. Stable isotope-labeled substrates like this compound are critical for studying the function, specificity, and regulation of these enzymes. nih.gov

The metabolic activation of Vitamin D begins with 25-hydroxylation, a step primarily performed by the enzyme CYP2R1 in the liver, to produce 25(OH)D. nih.govresearchgate.net This is followed by a crucial activation step in the kidneys, where the 1α-hydroxylase (CYP27B1) converts 25(OH)D into the active hormone, 1,25(OH)₂D. nih.govnih.gov

Conversely, the catabolism or inactivation of Vitamin D metabolites is mainly managed by the 24-hydroxylase enzyme, CYP24A1. nih.gov This enzyme adds a hydroxyl group at the C-24 position of both 25(OH)D and 1,25(OH)₂D, marking them for further breakdown and excretion. researchgate.net The interplay between CYP27B1 and CYP24A1 is tightly regulated to maintain homeostasis of the active hormone. nih.gov Using this compound as a substrate in in vitro assays with these isolated enzymes allows for detailed characterization of their kinetic properties (e.g., Kₘ and Vₘₐₓ) and helps screen for potential inhibitors or inducers.

Table 2: Key Enzymes in Vitamin D Metabolism This table outlines the primary enzymes whose functions are investigated using substrates such as this compound.

Enzyme Gene Location Function
25-hydroxylase CYP2R1 Liver (primarily) Converts Vitamin D to 25-hydroxyvitamin D (25(OH)D). nih.govresearchgate.net
1α-hydroxylase CYP27B1 Kidneys, other tissues Converts 25(OH)D to the active hormone 1,25-dihydroxyvitamin D (1,25(OH)₂D). nih.govnih.gov
24-hydroxylase CYP24A1 Kidneys, other tissues Initiates catabolism of both 25(OH)D and 1,25(OH)₂D. nih.govresearchgate.net

Interrogation of Provitamin to Vitamin D Photoconversion Mechanisms

Vitamin D synthesis in nature is initiated by the exposure of provitamin D to ultraviolet B (UVB) radiation. researchgate.netnih.gov For Vitamin D4, the precursor is 22,23-dihydroergosterol, which is found in certain fungi and mushrooms. caymanchem.comwikipedia.org

The process begins when UVB light breaks a bond in the B-ring of the 22,23-dihydroergosterol molecule, leading to the formation of previtamin D4. researchgate.net This previtamin D4 is thermally unstable and, over time, isomerizes to the more stable Vitamin D4. researchgate.net

The use of deuterated provitamin D4 could potentially be used to study the efficiency and dynamics of this photoconversion and isomerization process. By labeling specific positions on the molecule, researchers could gain a deeper understanding of the structural rearrangements that occur during the formation of Vitamin D4.

Perspectives and Future Directions in Stable Isotope Vitamin D Research

Emerging Trends in Deuterated Compound Synthesis

The synthesis of deuterated vitamin D analogs is a rapidly evolving field, driven by the need for high-purity internal standards for mass spectrometry and for probes to study metabolic pathways. Historically, the introduction of deuterium (B1214612) into the vitamin D structure has been a significant challenge.

A common strategy involves starting with a readily available precursor, such as vitamin D2, and introducing deuterium into the side chain. endotherm-lsm.comnih.gov However, a major drawback of this approach is the potential loss of the deuterium label during enzymatic degradation of the side chain. endotherm-lsm.comnih.gov To overcome this limitation, significant effort is being directed towards the challenging yet highly desirable labeling of the CD-ring system of the vitamin D molecule. endotherm-lsm.comnih.gov

Recent advancements have focused on more versatile and efficient synthetic routes. These include:

Convergent Synthesis: This approach involves the separate synthesis of the A-ring and the CD-ring systems, which are then coupled. This allows for the introduction of deuterium into specific locations on either ring with greater control and efficiency. A recent study described the synthesis of deuterium-labeled vitamin D3 metabolites using A-ring synthons containing three deuterium atoms. nih.gov

Novel Catalytic Methods: The use of advanced catalysts is opening new avenues for deuteration. For instance, the Pauson-Khand reaction, which utilizes cobalt complexes, has been shown to be effective for synthesizing a wide range of isotopically labeled vitamin D metabolites that are difficult to produce using conventional methods. endotherm-lsm.com Palladium-catalyzed reactions are also widely used in modern vitamin D synthesis. endotherm-lsm.com More recent developments include the use of iridium complexes and photocatalysis for highly selective deuterium labeling. marquette.eduresearchgate.net

Electrochemical Methods: Electrochemical dehalogenative deuteration is an emerging environmentally friendly technique that uses heavy water as the deuterium source, avoiding the need for transition metal catalysts and toxic deuterated reagents. sciopen.com

These emerging synthetic strategies are making a wider variety of specifically deuterated vitamin D analogs, such as Vitamin D4-d5, more accessible for research.

Synthetic Strategy Description Advantages Challenges Key References
Side-chain Labeling from Vitamin D2 Introduction of deuterium into the side chain of the vitamin D molecule starting from vitamin D2.Readily available starting material.Potential loss of label during metabolism. endotherm-lsm.com, nih.gov
Convergent Synthesis (A-ring and CD-ring coupling) Separate synthesis and subsequent coupling of the A-ring and CD-ring systems.High degree of control over label position.More complex multi-step synthesis. nih.gov
Pauson-Khand Reaction (Cobalt-catalyzed) Utilization of cobalt complexes to construct the CD-ring with isotopic labels.Access to otherwise difficult-to-synthesize labeled metabolites.Requires specialized catalytic systems. endotherm-lsm.com
Palladium-Catalyzed Coupling Use of palladium catalysts to form key bonds in the vitamin D structure.Well-established and versatile for various analogs.Catalyst cost and removal can be a concern. endotherm-lsm.com
Catalytic Transfer Deuteration Use of catalysts like iridium complexes to transfer deuterium from a donor molecule.Avoids the use of D2 gas and pressurized setups, offering new selectivity.Requires development of specific catalyst systems for complex molecules. marquette.edu
Electrochemical Dehalogenative Deuteration Use of electrochemistry to replace halogens with deuterium from heavy water.Environmentally friendly, avoids toxic reagents.Newer technique, scope for complex molecules is still under development. sciopen.com

Expanding Applications in Mechanistic Biochemical Pathway Mapping

Stable isotope-labeled vitamin D analogs are invaluable tools for elucidating the complex metabolic pathways of vitamin D. By introducing a compound like this compound into a biological system, researchers can trace its conversion into various metabolites, providing a detailed map of the metabolic cascade.

The use of deuterated standards is essential for accurate quantification of vitamin D metabolites by LC-MS/MS, which is considered the gold standard for this type of analysis. elsevierpure.comamegroups.org These labeled compounds act as internal standards, correcting for variations in sample preparation and instrument response. nih.gov

Future research will likely see the expanded use of a panel of deuterated vitamin D metabolites to:

Simultaneously quantify a wide range of vitamin D metabolites, creating a comprehensive "vitamin D metabolome" profile. nih.gov

Investigate the activity of key metabolic enzymes, such as the hydroxylases that activate and deactivate vitamin D.

Study how disease states, genetic variations, and drug treatments affect vitamin D metabolism.

Elucidate novel or alternative metabolic pathways for vitamin D. nih.gov

The ability to accurately track the fate of labeled vitamin D will continue to provide fundamental insights into its biological roles.

Development of Novel Labeled Analogs for Specific Research Questions

Beyond their use as internal standards, novel deuterated and otherwise labeled vitamin D analogs are being designed to answer specific and complex biological questions. The ability to strategically place labels on different parts of the vitamin D molecule allows for the creation of powerful research tools.

For example, researchers have synthesized novel vitamin D analogs with modified side chains or A-rings to investigate their binding to the vitamin D receptor (VDR) and their potential as therapeutic agents with reduced calcemic side effects. researchgate.netnih.gov The synthesis of labeled versions of these analogs would be critical for studying their absorption, distribution, metabolism, and excretion (ADME) properties.

Some examples of how novel labeled analogs could be used include:

Probing VDR-Ligand Interactions: Labeled analogs with altered structures can be used to study the specific molecular interactions between vitamin D and its receptor.

Investigating Non-Genomic Actions: Some of the rapid, non-genomic effects of vitamin D are thought to be mediated by a membrane-bound receptor. Labeled analogs that are unable to enter the nucleus could be used to specifically probe these pathways.

Developing VDR Antagonists: Labeled versions of VDR antagonists are being developed to study their mechanism of action and to potentially block the effects of excessive vitamin D activity. researchgate.net

Q & A

What experimental design considerations are critical for studying Vitamin D4-d5 metabolism in vitro?

To ensure robust findings, researchers should prioritize:

  • Dose-response relationships : Use standardized concentrations of this compound to assess metabolic pathways, ensuring comparability across studies .
  • Cell-line specificity : Validate models (e.g., hepatic vs. intestinal cells) for enzyme expression (e.g., CYP24A1, CYP27B1) to avoid confounding results .
  • Control variables : Account for endogenous Vitamin D levels and cofactors (e.g., magnesium) that influence hydroxylation .
    Methodological Tip: Pre-experiment assays to quantify baseline Vitamin D metabolites are essential to isolate exogenous this compound effects .

How can researchers resolve contradictions in clinical data on this compound bioavailability?

Contradictions often arise from:

  • Population heterogeneity : Stratify cohorts by age, BMI, and renal function, as these factors alter this compound absorption and metabolism .
  • Analytical variability : Standardize LC-MS/MS protocols across labs to reduce inter-study discrepancies in metabolite quantification .
  • Temporal factors : Monitor seasonal variations in baseline Vitamin D status, which may confound supplementation trials .
    Advanced Strategy: Apply meta-regression to identify moderators (e.g., latitude, dietary intake) that explain variance in bioavailability outcomes .

What methodological frameworks are optimal for formulating hypotheses about this compound’s role in bone mineralization?

Use structured frameworks to ensure rigor:

  • PICO (Population, Intervention, Comparison, Outcome) :
    • Population: Postmenopausal women with osteopenia.
    • Intervention: this compound supplementation (e.g., 50 µg/day).
    • Comparison: Placebo or native Vitamin D3.
    • Outcome: Dual-energy X-ray absorptiometry (DXA) bone density changes over 12 months .
  • FINER Criteria : Assess feasibility (e.g., recruitment challenges), novelty (e.g., comparing isomer-specific effects), and ethical alignment .

How should researchers address gaps in mechanistic data linking this compound to immune modulation?

Prioritize:

  • Omics integration : Combine transcriptomic profiling (e.g., VDR target genes) with cytokine assays to map immune pathways .
  • Animal models : Use knock-out mice (e.g., VDR⁻/⁻) to isolate this compound-specific effects from endogenous metabolites .
  • Longitudinal sampling : Track immune markers (e.g., IL-10, IFN-γ) pre- and post-intervention to capture dynamic responses .
    Advanced Consideration: Leverage single-cell RNA sequencing to identify immune cell subsets most responsive to this compound .

What statistical approaches mitigate biases in observational studies of this compound and chronic disease?

  • Propensity score matching : Adjust for confounders (e.g., sun exposure, dietary habits) to isolate this compound effects .
  • Sensitivity analyses : Test robustness by excluding outliers or varying covariate inclusion thresholds .
  • Bayesian hierarchical models : Account for nested data structures (e.g., clinic-level variations in supplementation practices) .
    Data Validation: Cross-validate findings with RCTs to confirm observational associations .

How can researchers ensure ethical rigor when studying this compound in vulnerable populations (e.g., pediatric cohorts)?

  • Informed consent : Develop age-appropriate assent forms and parent/guardian consent protocols .
  • Risk minimization : Use non-invasive sampling (e.g., dried blood spots) for metabolite monitoring .
  • Equity focus : Include diverse socioeconomic groups to avoid selection bias .
    Regulatory Compliance: Pre-approve protocols with institutional review boards (IRBs), emphasizing data anonymization .

What are unresolved methodological challenges in quantifying this compound-drug interactions?

  • Matrix effects : Optimize LC-MS/MS to distinguish this compound from structurally similar pharmaceuticals (e.g., statins) .
  • Dynamic range : Validate assays for low-dose interactions (e.g., anticonvulsants altering this compound catabolism) .
  • In silico modeling : Predict interactions via molecular docking simulations targeting Vitamin D-binding proteins .
    Research Gap: Limited data exist on chronic vs. acute drug exposure effects; longitudinal pharmacokinetic studies are needed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.